3-Bromophenylboronic acid
CAS No.: 89598-96-9
Cat. No.: VC21184412
Molecular Formula: C6H6BBrO2
Molecular Weight: 200.83 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 89598-96-9 |
---|---|
Molecular Formula | C6H6BBrO2 |
Molecular Weight | 200.83 g/mol |
IUPAC Name | (3-bromophenyl)boronic acid |
Standard InChI | InChI=1S/C6H6BBrO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4,9-10H |
Standard InChI Key | AFSSVCNPDKKSRR-UHFFFAOYSA-N |
SMILES | B(C1=CC(=CC=C1)Br)(O)O |
Canonical SMILES | B(C1=CC(=CC=C1)Br)(O)O |
Introduction
Chemical and Physical Properties
3-Bromophenylboronic acid possesses distinct physical and chemical characteristics that influence its handling, storage, and application in chemical reactions. These properties are summarized in the following table:
The chemical structure of 3-Bromophenylboronic acid features a phenyl ring with a bromine atom at the meta position and a boronic acid group (-B(OH)₂) connected directly to the ring. This arrangement provides unique reactivity patterns that are exploited in various synthetic transformations.
Synthesis Methods
Several synthetic approaches have been developed for the preparation of 3-Bromophenylboronic acid, with the most common method utilizing organolithium chemistry.
Synthesis from 1,3-Dibromobenzene
The primary synthetic route involves the reaction of 1,3-dibromobenzene with n-butyllithium in tetrahydrofuran (THF) at low temperature, followed by treatment with trimethyl borate:
-
A solution of 1,3-dibromobenzene (105.9 mmol) in 500 ml of THF is cooled to -78°C under nitrogen atmosphere.
-
n-Butyllithium (2.5 M, 44 ml) is added dropwise to the solution.
-
The resulting mixture is stirred for 30 minutes at -78°C.
-
Trimethyl borate (110 mmol, 10.4 g) is added dropwise.
-
The solution is stirred at room temperature for 3 hours.
-
Hydrolysis with 1M hydrochloric acid solution is performed.
-
The product is extracted with diethyl ether, washed with water, and dried over magnesium sulfate.
-
Purification by silica gel column chromatography yields 15.3 g (76.2 mmol) of 3-Bromophenylboronic acid, representing a yield of 71.9%.
General Procedure for Arylboronic Acid Synthesis
A more generalized procedure for synthesizing arylboronic acids, which can be applied to 3-Bromophenylboronic acid, involves the following steps:
-
Under an argon atmosphere, a solution of the appropriate bromobenzene (1 equivalent) in anhydrous THF is cooled to -78°C.
-
A solution of n-butyllithium in hexane (2.3 equivalents) is added dropwise while maintaining the temperature below -78°C.
-
After stirring for one hour at this temperature, trimethyl borate (1.5 equivalents) is added slowly.
-
The reaction mixture is stirred at -78°C for another hour.
-
The cooling bath is removed, and the mixture is allowed to reach room temperature.
-
The reaction is quenched with saturated ammonium chloride solution.
-
After workup and purification, the final product is obtained.
This method can be adapted specifically for the synthesis of 3-Bromophenylboronic acid by using 1-bromo-3-chlorobenzene as the starting material, though the yield may vary.
Applications in Organic Chemistry
3-Bromophenylboronic acid serves as a versatile building block in organic synthesis, participating in numerous reactions that facilitate the construction of complex molecular architectures.
Cross-Coupling Reactions
One of the most significant applications of 3-Bromophenylboronic acid is in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed transformation allows for the formation of carbon-carbon bonds between aryl halides and boronic acids, making it an indispensable tool in the synthesis of biaryls and heterobiaryls.
Other Synthetic Applications
Beyond Suzuki coupling, 3-Bromophenylboronic acid is involved in various synthetic transformations:
-
Oxidative cross-coupling reactions for the formation of complex structures
-
Gold salt catalyzed homocoupling reactions to create symmetrical biaryls
-
1,4-Addition reactions with α,β-unsaturated ketones, allowing for the introduction of aryl groups
-
Enantioselective addition reactions, providing routes to chiral compounds
-
Synthesis of anthranilamide-protected arylboronic acids via modified Suzuki-Miyaura protocols
-
C-H Functionalization of quinones, enabling direct arylation
The presence of the bromine atom at the meta position provides an additional reactive site for subsequent functionalization, making this compound particularly valuable in sequential reaction strategies.
Research Applications
Recent research has explored 3-Bromophenylboronic acid's utility in catalytic C(sp³)-H bond activation in tertiary alkylamines, demonstrating its continuing relevance in advancing synthetic methodologies.
Precautionary Measures
When handling 3-Bromophenylboronic acid, several precautionary measures should be observed:
-
Wear appropriate personal protective equipment including protective gloves, eye protection, and face protection.
-
Wash skin thoroughly after handling.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Use only in a well-ventilated area.
-
If eye irritation persists or skin irritation occurs, seek medical advice/attention.
-
Store in a well-ventilated place and keep container tightly closed.
-
Dispose of contents/container in accordance with local/regional/national/international regulations.
Emergency Response
In case of exposure:
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Skin Contact: Wash with plenty of soap and water. Take off contaminated clothing and wash before reuse.
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing.
-
If persistent irritation occurs, seek medical attention immediately.
Market Analysis
Global Market Trends
The global 3-Bromophenylboronic acid market has been analyzed in various industry reports. According to available data, the market shows trends in the following areas:
-
Production capacity and growth rates
-
Regional market shares and distribution channels
-
Cost and profit analysis
-
Supply and consumption patterns
Market research suggests continued growth in demand for 3-Bromophenylboronic acid, driven primarily by its applications in pharmaceutical synthesis, material science, and academic research.
Spectroscopic Characterization
Comprehensive spectroscopic studies have been conducted on 3-Bromophenylboronic acid to elucidate its structural and electronic properties. These investigations have employed multiple analytical techniques:
-
Fourier Transform Infrared Spectroscopy (FT-IR)
-
Fourier Transform Raman Spectroscopy (FT-Raman)
-
Ultraviolet-Visible Spectroscopy (UV-Vis)
-
Proton Nuclear Magnetic Resonance (¹H NMR)
These spectroscopic analyses have been complemented by computational studies using density functional theory, providing insights into the molecular structure, vibrational modes, and electronic properties of 3-Bromophenylboronic acid.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume